Cas no 1404-55-3 (Ristocetin)

Ristocetin is a glycopeptide antibiotic originally derived from Amycolatopsis lurida. It is primarily used in clinical and research settings for its ability to induce platelet aggregation, making it a valuable tool in diagnosing von Willebrand disease (vWD) and Bernard-Soulier syndrome. Ristocetin binds to von Willebrand factor (vWF), facilitating its interaction with platelet glycoprotein Ib (GPIb) receptors. This mechanism is critical for assessing vWF functionality in coagulation studies. Its specificity and reliability in aggregometry assays underscore its importance in hematological diagnostics. Ristocetin is also employed in microbiological research for studying antibiotic resistance mechanisms in Gram-positive bacteria. Strict quality control ensures batch-to-batch consistency for reproducible results.
Ristocetin structure
Ristocetin structure
Product name:Ristocetin
CAS No:1404-55-3
MF:C95H110N8O44.H2O4S
Molecular Weight:2165.99558
CID:171611
PubChem ID:16204749

Ristocetin 化学的及び物理的性質

名前と識別子

    • Ristocetin
    • Ristocetin Sulfate Salt
    • Antibiotic obtained from cultures of Nocardia lurida, or the same substance produced by any other means
    • Ristocetin [INN:BAN]
    • Ristocetina
    • Ristocetina [INN-Spanish]
    • Spontin
    • Ristocetins
    • Ristomycin
    • Riston
    • Aids181206
    • Aids-181206
    • Ristomycins
    • RISTOCETIN SULFATE
    • RISTOCETIN A
    • 1404-55-3
    • Ristocetin [USP:INN:BAN]
    • CHEBI:85129
    • NS00126136
    • ZP3E6S00IL
    • UNII-ZP3E6S00IL
    • EINECS 215-770-5
    • DTXSID30894853
    • AKOS040747397
    • インチ: InChI=1S/C95H110N8O44/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126)/t31-,32-,44+,48+,54+,55-,56+,57+,59+,60+,61-,62+,63-,64+,65-,66-,67-,68+,69+,70+,71-,72+,73+,74-,75+,76-,77-,78+,79-,80+,82+,83+,91?,92-,93+,94-,95-/m0/s1
    • InChIKey: VUOPFFVAZTUEGW-FBMDODLCSA-N
    • SMILES: OC[C@H]1[C@H](O)[C@@H](O)[C@@H](O[C@H]2[C@@H](O)[C@H](O)[C@H](O)CO2)[C@H](O[C@@H]2[C@@H](O)[C@H](O)[C@@H](COC3[C@H](O)[C@H](O)[C@@H](O)[C@H](C)O3)O[C@H]2OC2=C3OC4=CC=C([C@H]([C@H]5NC(=O)[C@H](N)C6C=CC(O)=C(C=6)OC6C=C(C=C(C=6C)O)[C@@H](C(N[C@@H]6C(=C3)C=C2OC2=CC=C([C@H]([C@H]3C(=O)N[C@H](C(OC)=O)C7=CC(O)=CC(O[C@H]8[C@@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O8)=C7C7C=C(C=CC=7O)[C@@H](NC6=O)C(=O)N3)O[C@H]3O[C@@H](C)[C@H](O)[C@H](N)C3)C=C2)=O)NC5=O)O)C=C4)O1

計算された属性

  • 精确分子量: 2067.6649436g/mol
  • 同位素质量: 2066.6615888g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 29
  • 氢键受体数量: 46
  • 重原子数量: 147
  • 回転可能化学結合数: 17
  • 複雑さ: 4410
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 36
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 816
  • Surface Charge: 0
  • 互变异构体数量: 970
  • XLogP3: -6.5

じっけんとくせい

  • Color/Form: まだ確定していません。
  • Solubility: 未確定

Ristocetin Security Information

  • WGKドイツ:3
  • セキュリティの説明: 22-24/25
  • FLUKA BRAND F CODES:8-10-23
  • RTECS号:VJ8650000

Ristocetin Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-296272A-25 mg
Ristocetin Sulfate Salt,
1404-55-3
25mg
¥3,761.00 2023-07-10
A2B Chem LLC
AE33662-5mg
Ristocetin
1404-55-3 98%
5mg
$145.00 2024-04-20
SHENG KE LU SI SHENG WU JI SHU
sc-296272-5 mg
Ristocetin Sulfate Salt,
1404-55-3
5mg
¥850.00 2023-07-10
A2B Chem LLC
AE33662-10mg
Ristocetin
1404-55-3 98%
10mg
$235.00 2024-04-20
SHENG KE LU SI SHENG WU JI SHU
sc-296272A-25mg
Ristocetin Sulfate Salt,
1404-55-3
25mg
¥3761.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-296272-5mg
Ristocetin Sulfate Salt,
1404-55-3
5mg
¥850.00 2023-09-05

Ristocetin 関連文献

Ristocetinに関する追加情報

Ristocetin: A Comprehensive Overview

Ristocetin, also known by its CAS number 1404-55-3, is a naturally occurring compound with significant biological activity. It belongs to the class of antibiotics and has been extensively studied for its potential applications in various fields, including medicine and biotechnology. This article provides a detailed exploration of Ristocetin, focusing on its structure, sources, mechanisms of action, and recent advancements in its research and applications.

Ristocetin is a glycopeptide antibiotic produced by certain strains of the soil-dwelling bacteria Actinobacteria. Its discovery marked a significant milestone in the field of microbiology and pharmacology. The compound exhibits potent antimicrobial properties, particularly against gram-positive bacteria, making it a valuable asset in the fight against antibiotic-resistant infections. Recent studies have also highlighted its potential as a therapeutic agent in treating conditions such as sepsis and endocarditis.

The chemical structure of Ristocetin is characterized by a complex arrangement of amino sugars and peptide chains. This intricate structure contributes to its unique pharmacokinetic properties and bioavailability. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to elucidate the molecular architecture of Ristocetin. Understanding its structure has been instrumental in designing analogs with enhanced efficacy and reduced toxicity.

CAS No. 1404-55-3 refers to the unique identifier assigned to Ristocetin by the Chemical Abstracts Service (CAS). This identifier ensures that the compound can be accurately referenced in scientific literature, regulatory documents, and industry standards. The CAS registry number plays a crucial role in maintaining consistency and clarity in chemical nomenclature, particularly for compounds with multiple synonyms or trade names.

Recent advancements in biotechnology have enabled the large-scale production of Ristocetin through fermentation processes optimized for yield and purity. These innovations have significantly reduced the cost of production, making it more accessible for both research and clinical applications. Moreover, the use of genetically engineered microbial strains has further enhanced the scalability of Ristocetin production, paving the way for its broader utilization in therapeutic settings.

The mechanism of action of Ristocetin involves interference with bacterial cell wall synthesis. Specifically, it targets penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking during cell wall formation. By inhibiting these proteins, Ristocetin disrupts bacterial cell wall integrity, leading to cell lysis and death. This mechanism underscores its effectiveness against a wide range of pathogens while minimizing toxicity to human cells.

In addition to its antimicrobial properties, Ristocetin has shown promise in modulating host immune responses. Preclinical studies have demonstrated its ability to enhance phagocytosis and cytokine production in macrophages, suggesting potential applications in immunotherapy. Furthermore, recent research has explored the use of Ristocetin as an adjuvant in cancer treatment due to its immunomodulatory effects.

The pharmacokinetics of Ristocetin have been extensively studied to optimize its therapeutic profile. It is typically administered intravenously due to poor oral bioavailability. Studies have shown that Ristocetin exhibits linear pharmacokinetics over a wide dose range, with a half-life of approximately 12-24 hours. This characteristic makes it suitable for once-daily dosing regimens in clinical settings.

Despite its numerous advantages, the clinical use of Ristocetin is not without challenges. Adverse effects such as nephrotoxicity and hypersensitivity reactions have been reported in some patients. Ongoing research is focused on developing modified versions of Ristocetin with improved safety profiles while retaining their therapeutic efficacy.

In conclusion, Ristocetin (CAS No. 1404-55-3) stands as a testament to the ingenuity of natural product research and development. Its unique biological properties continue to inspire innovative approaches in drug discovery and therapeutic development. As advancements in biotechnology and pharmacology unfold, the potential applications of Ristocetin are expected to expand further, offering new hope for treating challenging infectious diseases and other medical conditions.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd